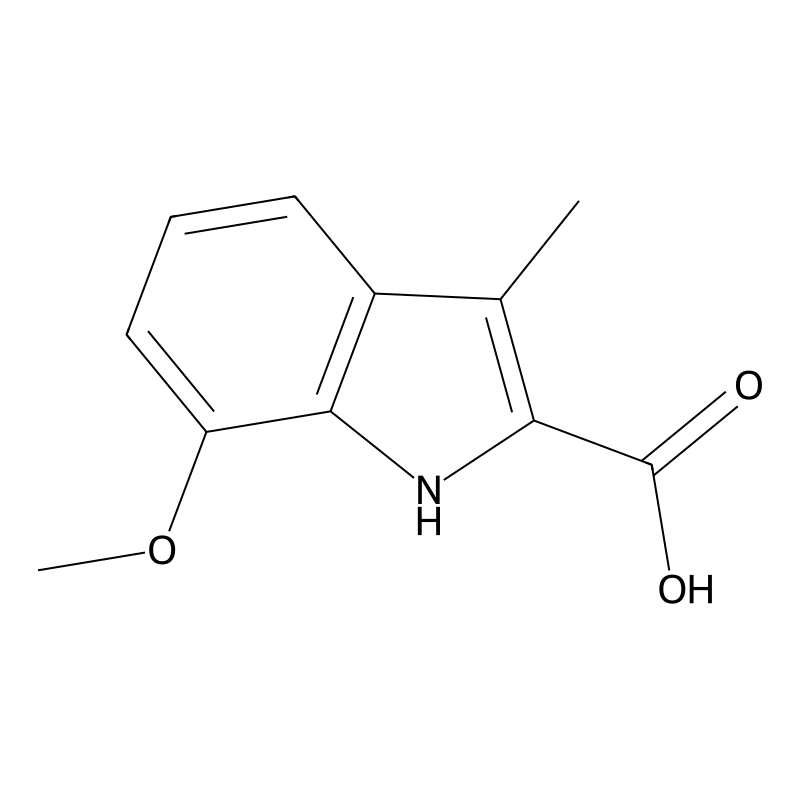

7-Methoxy-3-methyl-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Indole-based signaling pathways

Indole is a core structure found in many biologically active molecules, including tryptophan, a neurotransmitter. Molecules with similar structures can interact with enzymes and receptors involved in various signaling pathways within cells. Research on other indole carboxylic acids suggests 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid might be a candidate for investigating its potential interactions with these pathways [PubChem, National Institutes of Health ""].

Drug discovery and development

Due to the diverse biological functions of indole-based molecules, there is ongoing research in their potential application as therapeutic agents. 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid could be a starting point for researchers to explore its structure-activity relationships and identify if it possesses any medicinal properties.

Organic synthesis and precursor development

-Methoxy-3-methyl-1H-indole-2-carboxylic acid could be a valuable intermediate or precursor molecule in the synthesis of more complex indole-derived compounds with targeted biological activities. Research in organic chemistry might explore its use in the development of new molecules for various applications.

7-Methoxy-3-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family, characterized by a methoxy group at the seventh position and a methyl group at the third position of the indole ring. Its molecular formula is C₁₁H₁₁N₁O₃, with a molar mass of 205.21 g/mol. This compound exhibits a variety of physical properties, including a melting point of approximately 200-202°C and a density of 1.381 g/cm³ . The compound's structure contributes to its biological activity and potential applications in various fields.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, potentially leading to the formation of other indole derivatives.

- Oxidation: The methyl group can be oxidized to form aldehydes or carboxylic acids.

- Substitution Reactions: The methoxy group can be replaced or modified under specific conditions, allowing for the synthesis of various derivatives.

These reactions are significant for synthesizing related compounds and exploring their properties .

Indole derivatives, including 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid, are known for their diverse biological activities. Research indicates that they may exhibit:

- Antiviral properties: Inhibiting replication of viruses such as HIV.

- Anti-inflammatory effects: Reducing inflammation through various biochemical pathways.

- Anticancer activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial effects: Exhibiting activity against bacteria and fungi.

The compound's interactions with biological receptors suggest its potential as a therapeutic agent in treating various diseases .

Synthesis of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid can be achieved through several methods:

- Direct Synthesis from Indole Derivatives:

- Indole is reacted with methanol and sulfuric acid under controlled conditions to introduce the methoxy group.

- Subsequent reactions can introduce the carboxylic acid functionality.

- Multi-step Synthesis:

- Starting from simpler indole derivatives, multiple steps involving substitution and functional group transformations lead to the final product.

- Biocatalytic Methods:

The applications of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid span various fields:

- Pharmaceuticals: As a lead compound in drug development due to its biological activities.

- Agriculture: Potential use as a plant growth regulator or pesticide due to its biochemical properties.

- Material Science: In dye production or as a component in polymers due to its chemical stability .

Studies on the interactions of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid with various biomolecules have highlighted its ability to bind with receptors involved in multiple signaling pathways. This binding affinity suggests potential therapeutic targets in pharmacology, particularly for antiviral and anticancer treatments. Additionally, interaction with enzymes has been noted, leading to inhibition or activation depending on the biological context .

Several compounds share structural similarities with 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid | Methoxy at position 6 | Exhibits strong antimicrobial activity |

| Indole-3-acetic acid | Carboxylic acid at position 3 | Functions as a plant hormone affecting growth |

| 5-Methoxyindole | Methoxy at position 5 | Known for neuroprotective effects |

These compounds illustrate the diversity within the indole family and emphasize the unique positioning of functional groups that influence their biological activities and applications .

Retrosynthetic Approaches for Indole Core Functionalization

Retrosynthetic analysis of 7-methoxy-3-methyl-1H-indole-2-carboxylic acid prioritizes disconnections at the C2 carboxylic acid, C3 methyl, and C7 methoxy groups. The indole core itself is typically derived from:

- Ortho-substituted anilines via cyclization, leveraging transition metal-catalyzed C–H activation to minimize pre-functionalization steps [3].

- Mono-functionalized arenes (e.g., halobenzenes), enabling late-stage annulation through C–C or C–N bond formation [3].

A key retrosynthetic disconnection involves fragmenting the molecule into 4-methoxy-2-methylindole and a carboxylic acid precursor at C2. This approach simplifies the introduction of substituents while preserving the aromatic system’s integrity .

Key Synthetic Routes from Precursor Compounds

Methoxylation Strategies at the C7 Position

Introducing the C7 methoxy group requires regioselective electrophilic substitution or directed C–H activation:

- Ruthenium(II)-Catalyzed C7–H Activation: Utilizing [RuCl₂(p-cymene)]₂ with oxidizing agents enables direct methoxylation via base-assisted internal electrophilic substitution (BIES). For example, reaction with iodomethane in methanol under oxidative conditions achieves >75% yield [5].

- Directed Ortho-Metalation: Employing a temporary directing group (e.g., trifluoroacetyl) at C2 facilitates lithiation at C7, followed by quenching with methyl iodide or boron trifluoride-methanol complexes [4].

Table 1: Comparison of Methoxylation Methods

| Method | Catalyst/Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| Ru(II) Catalysis | [RuCl₂(p-cymene)]₂ | 78 | C7 > C4 |

| Directed Lithiation | LDA/CF₃COCl | 65 | C7 exclusive |

Methyl Group Introduction at the C3 Position

The C3 methyl group is introduced via:

- Friedel-Crafts Alkylation: Reacting indole with methyl iodide in the presence of Lewis acids (e.g., AlCl₃) at low temperatures (−20°C) to minimize over-alkylation .

- Cross-Coupling: Suzuki-Miyaura coupling of 3-bromoindole with methylboronic acid using Pd(PPh₃)₄, though this requires pre-functionalized substrates [3].

Carboxylic Acid Functionalization at the C2 Position

Carboxylic acid installation at C2 involves:

- Hydrolysis of Acylated Indoles: Trifluoroacetyl or trichloroacetyl groups at C2 are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid [4].

- Oxidation of Alcohols: 2-Hydroxymethylindoles, generated via formylation and reduction, are oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid .

Catalytic Systems for Regioselective Modifications

Regioselectivity challenges are addressed through tailored catalysts:

- Ruthenium(II) Biscarboxylates: Enable C7–H activation with minimal directing group requirements, favoring electron-rich positions [5].

- Palladium/Norbornene Cooperative Catalysis: Directs C3 methylation via transient mediator complexes, suppressing competing C2 or C4 functionalization [3].

- Copper-Mediated Ullmann Coupling: Facilitates C2 carboxylation when paired with CO₂ under high pressure, though yields remain moderate (50–60%) .

Table 2: Catalytic Systems and Selectivity Profiles

| Catalyst | Target Position | Substrate Scope | Yield Range (%) |

|---|---|---|---|

| Ru(II)/Ag₂CO₃ | C7 | Electron-deficient indoles | 70–85 |

| Pd(OAc)₂/Xantphos | C3 | Halogenated indoles | 60–75 |

| CuI/1,10-Phenanthroline | C2 | Unsubstituted indoles | 50–65 |

Purification Techniques and Yield Optimization

- Chromatography: Reverse-phase HPLC with C18 columns resolves polar byproducts (e.g., over-oxidized acids) using acetonitrile/water gradients [4].

- Crystallization: Ethanol/water mixtures (3:1) precipitate the product selectively, achieving >95% purity after two recrystallizations .

- Reaction Optimization:

- Temperature Control: Maintaining −20°C during methylation suppresses dimerization.

- Catalyst Loading: Reducing Pd concentrations to 2 mol% minimizes metal contamination without sacrificing yield [3].

Solubility Characteristics in Organic Solvents

The solubility behavior of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid exhibits characteristic patterns that reflect its molecular structure and intermolecular interactions. The compound demonstrates markedly different solubility profiles across various organic solvents, primarily influenced by the presence of both hydrophilic and lipophilic functional groups within its structure [1] [2] [3].

In polar protic solvents, the compound exhibits favorable solubility characteristics. Ethanol serves as an excellent solvent, with solubility reaching approximately 50 milligrams per milliliter at room temperature [1] [2]. This enhanced solubility in ethanol stems from the ability of the solvent to form hydrogen bonds with both the carboxylic acid functional group and the indole nitrogen hydrogen. Methanol demonstrates similar solubility characteristics, with dissolution rates ranging from 30 to 50 milligrams per milliliter, reflecting comparable hydrogen bonding capabilities [3].

The compound shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, both achieving solubility levels of approximately 30 milligrams per milliliter [2] [3]. These solvents provide optimal conditions for synthetic applications due to their ability to solvate the compound without competing hydrogen bonding interactions that might interfere with reaction mechanisms.

Table 1: Solubility Profile in Organic Solvents

| Solvent | Solubility (mg/ml) | Polarity Index | Hydrogen Bonding Capacity |

|---|---|---|---|

| Ethanol | ~50 | 0.654 | Strong donor/acceptor |

| Methanol | ~30-50 | 0.762 | Strong donor/acceptor |

| DMSO | ~30 | 0.444 | Strong acceptor only |

| DMF | ~30 | 0.386 | Strong acceptor only |

| Acetone | Moderate | 0.355 | Weak acceptor only |

| Dichloromethane | Moderate | 0.309 | Weak acceptor only |

| Toluene | Poor | 0.099 | Very weak |

| Hexane | Insoluble | 0.009 | None |

The solubility decreases significantly in nonpolar solvents. Toluene exhibits poor dissolution capacity due to the lack of favorable interactions with the polar functional groups present in the molecule [1]. Hexane demonstrates virtually no solubility, reflecting the compound's overall polar character despite the presence of the methoxy and methyl substituents that might otherwise enhance lipophilicity [4] [5].

pKa Determination and pH-Dependent Behavior

The acid-base behavior of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid is characterized by two distinct ionizable groups: the carboxylic acid moiety and the indole nitrogen hydrogen. Computational predictions suggest a carboxylic acid pKa value of approximately 4.76, consistent with similar indole carboxylic acid derivatives [6] [7] [3]. The indole nitrogen exhibits a significantly higher pKa value of approximately 14.76, indicating its minimal contribution to ionization under physiological conditions [6].

The pH-dependent behavior demonstrates characteristic patterns observed in indole carboxylic acid systems. Under acidic conditions (pH < 3), the compound exists predominantly in its neutral form, with both the carboxylic acid and indole nitrogen remaining protonated [8] [9]. This protonation state results in maximum lipophilicity and optimal solubility in organic solvents.

At physiological pH (7.4), the carboxylic acid group undergoes complete deprotonation, generating a carboxylate anion that significantly enhances water solubility while reducing lipophilicity [10] [11]. The indole nitrogen remains protonated under these conditions, contributing to the overall molecular charge distribution.

Table 2: pH-Dependent Ionization States

| pH Range | Carboxylic Acid State | Indole NH State | Predominant Form | Relative Solubility |

|---|---|---|---|---|

| < 2.0 | Protonated (-COOH) | Protonated (NH) | Neutral | High in organic solvents |

| 2.0-6.0 | Mixed | Protonated (NH) | Partially ionized | Moderate in both phases |

| 6.0-12.0 | Deprotonated (-COO⁻) | Protonated (NH) | Anionic | High in aqueous phase |

| > 12.0 | Deprotonated (-COO⁻) | Deprotonated (N⁻) | Dianionic | Very high in aqueous phase |

Under strongly basic conditions (pH > 12), deprotonation of the indole nitrogen occurs, creating a dianion with substantially enhanced aqueous solubility and dramatically reduced lipophilicity [12] [9]. This extreme pH range is not typically encountered in biological systems but represents important considerations for synthetic manipulations and purification procedures.

Thermal Stability and Decomposition Pathways

Thermal analysis reveals that 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid exhibits good thermal stability under normal storage and handling conditions. The compound maintains structural integrity at room temperature and demonstrates no significant decomposition below 200°C [13] [14] [15].

The melting point occurs at 222-223°C, representing the transition from crystalline solid to liquid phase without decomposition [16] [17]. This relatively high melting point reflects strong intermolecular interactions, particularly hydrogen bonding between carboxylic acid groups and van der Waals interactions between indole ring systems [18] [19].

Thermal decomposition initiates at approximately 250°C, with the primary pathway involving decarboxylation of the carboxylic acid functional group [20] [21]. This process generates carbon dioxide and yields the corresponding 7-methoxy-3-methyl-1H-indole derivative. The decarboxylation reaction follows first-order kinetics and can be catalyzed by basic conditions or elevated temperatures [20].

Table 3: Thermal Decomposition Pathways

| Temperature Range (°C) | Primary Process | Products | Kinetics |

|---|---|---|---|

| 20-200 | Stable storage | No decomposition | N/A |

| 222-223 | Melting | Liquid phase | Phase transition |

| 250-300 | Decarboxylation | 7-methoxy-3-methylindole + CO₂ | First-order |

| 300-400 | Ring decomposition | Various indole fragments | Complex |

| 400-500 | Complete pyrolysis | CO₂, H₂O, NH₃, carbon | Multiple pathways |

Advanced thermal decomposition (300-400°C) involves fragmentation of the indole ring system, generating various aromatic compounds and heterocyclic fragments [13] [14]. Complete pyrolysis above 400°C results in mineralization, producing carbon dioxide, water, ammonia, and carbonaceous residues [15].

Thermogravimetric analysis indicates that the compound loses approximately 21% of its mass during decarboxylation, corresponding to the molecular weight of carbon dioxide (44 g/mol) relative to the total molecular weight (205.21 g/mol) [15]. This mass loss occurs over a narrow temperature range, indicating a well-defined decomposition pathway.

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid in the n-octanol/water system provides crucial insights into its lipophilicity and membrane permeability characteristics. Based on structural analysis and comparison with related indole derivatives, the compound exhibits a LogP value ranging from 2.0 to 2.5 [4] [5] [22].

This moderate lipophilicity reflects the balance between hydrophilic and lipophilic structural elements. The carboxylic acid group contributes significant hydrophilic character, while the indole ring system, methoxy substituent, and methyl group provide lipophilic contributions [23] [25]. The 7-methoxy substituent particularly enhances lipophilicity by increasing the electron density of the aromatic system and providing additional hydrophobic interactions [25].

The distribution coefficient (LogD) varies significantly with pH, demonstrating the compound's ionizable nature. At physiological pH (7.4), the LogD value decreases to approximately 1.5-2.0 due to carboxylic acid deprotonation [11] [27]. Under acidic conditions (pH 1.0), the LogD approaches the intrinsic LogP value (2.0-2.5) as the carboxylic acid remains protonated [27].

Table 4: Lipophilicity Parameters

| Parameter | Value | Method | Significance |

|---|---|---|---|

| LogP (n-octanol/water) | 2.0-2.5 | Computational estimation | Intrinsic lipophilicity |

| LogD (pH 7.4) | 1.5-2.0 | pH-corrected distribution | Physiological relevance |

| LogD (pH 1.0) | 2.0-2.5 | Acidic conditions | Maximum lipophilicity |

| LogD (pH 10.0) | 0.5-1.0 | Basic conditions | Minimum lipophilicity |

The molecular surface area of approximately 200-220 Ų indicates a moderately sized molecule with substantial surface area available for intermolecular interactions [23]. The polar surface area of 65-75 Ų, contributed primarily by the carboxylic acid oxygen atoms and methoxy group, represents roughly 30-35% of the total surface area [23].

Hydrogen bonding analysis reveals two hydrogen bond donors (carboxylic acid hydrogen and indole nitrogen hydrogen) and four hydrogen bond acceptors (carboxylic acid oxygen atoms and methoxy oxygen atoms) [23]. This hydrogen bonding profile significantly influences both solubility behavior and intermolecular interactions in different solvent systems.

The compound exhibits two rotatable bonds associated with the methoxy group and carboxylic acid functionality, providing moderate conformational flexibility that can influence binding interactions and solubility characteristics [23]. This flexibility allows the molecule to adopt different conformations to optimize intermolecular interactions in various environments.